molecular formula C17H17BrN2O4 B3551198 2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B3551198
M. Wt: 393.2 g/mol
InChI Key: DYEGVGAHMWAISY-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenoxy group and a nitro-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-ethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the initial formation of the phenoxy intermediate.

    Continuous Flow Processes: Implementing continuous flow reactors for the amidation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Reduction Reactions: Common reagents include palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution Reactions: Products may include derivatives with different substituents replacing the bromo group.

    Reduction Reactions: The major product is the corresponding amine derivative.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(2-chloro-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide: Similar structure with a chloro group instead of a bromo group.

Uniqueness

2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-3-12-7-8-16(13(18)9-12)24-10-17(21)19-14-5-4-6-15(11(14)2)20(22)23/h4-9H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEGVGAHMWAISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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